

4-Chloro-2-fluoro-benzamidine hydrochloride molecular weight

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Compound of Interest

Compound Name: 4-Chloro-2-fluoro-benzamidine hydrochloride

Cat. No.: B1423814

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An In-Depth Technical Guide to **4-Chloro-2-fluoro-benzamidine hydrochloride**: Properties, Synthesis, and Applications

Executive Summary

4-Chloro-2-fluoro-benzamidine hydrochloride is a halogenated aromatic amidine that has emerged as a critical building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern—featuring both chloro and fluoro groups—imparts distinct electronic properties and metabolic stability, making it a highly sought-after intermediate for synthesizing targeted therapeutics. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the molecule's fundamental physicochemical properties, a detailed synthesis protocol via the Pinner reaction, robust analytical quality control methodologies, and its principal applications, particularly in the development of serine protease inhibitors. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and field-proven best practices to ensure scientific integrity and practical utility.

Physicochemical Properties and Identification

The precise characterization of a starting material is the foundation of reproducible research and development. **4-Chloro-2-fluoro-benzamidine hydrochloride** is a yellow crystalline powder whose properties are summarized below.^{[1][2]} The hydrochloride salt form is preferred

in laboratory settings as it enhances the compound's stability and aqueous solubility compared to the free base.

Property	Value	Source(s)
Molecular Weight	209.05 g/mol	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₆ ClFN ₂ ·HCl	[1] [2] [4]
CAS Number	1187927-09-8	[1] [2] [3]
Appearance	Yellow crystalline powder	[1] [2]
Purity	≥96% (by HPLC)	[1] [2] [5]
Storage Conditions	0–8 °C, desiccated	[1] [2] [4]
MDL Number	MFCD04114443	[1] [2]
PubChem ID	53407926	[1] [2]

Synthesis and Manufacturing Workflow

The most practical and widely adopted method for preparing benzamidine derivatives from their corresponding nitriles is the Pinner reaction.[\[2\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#) This acid-catalyzed, two-step process offers a reliable pathway to the target compound from the commercially available starting material, 4-Chloro-2-fluorobenzonitrile.[\[8\]](#)

The causality behind this choice of methodology is twofold:

- Activation: The nitrile is not sufficiently electrophilic to react directly with an amine. The Pinner reaction activates the nitrile by protonating it with anhydrous hydrogen chloride, making the carbon atom highly susceptible to nucleophilic attack by an alcohol (e.g., ethanol).
- Intermediate Stability: The resulting imide ester hydrochloride (Pinner salt) is a stable, isolable intermediate that can be cleanly converted to the desired amidine upon treatment with ammonia.

Representative Synthesis Protocol

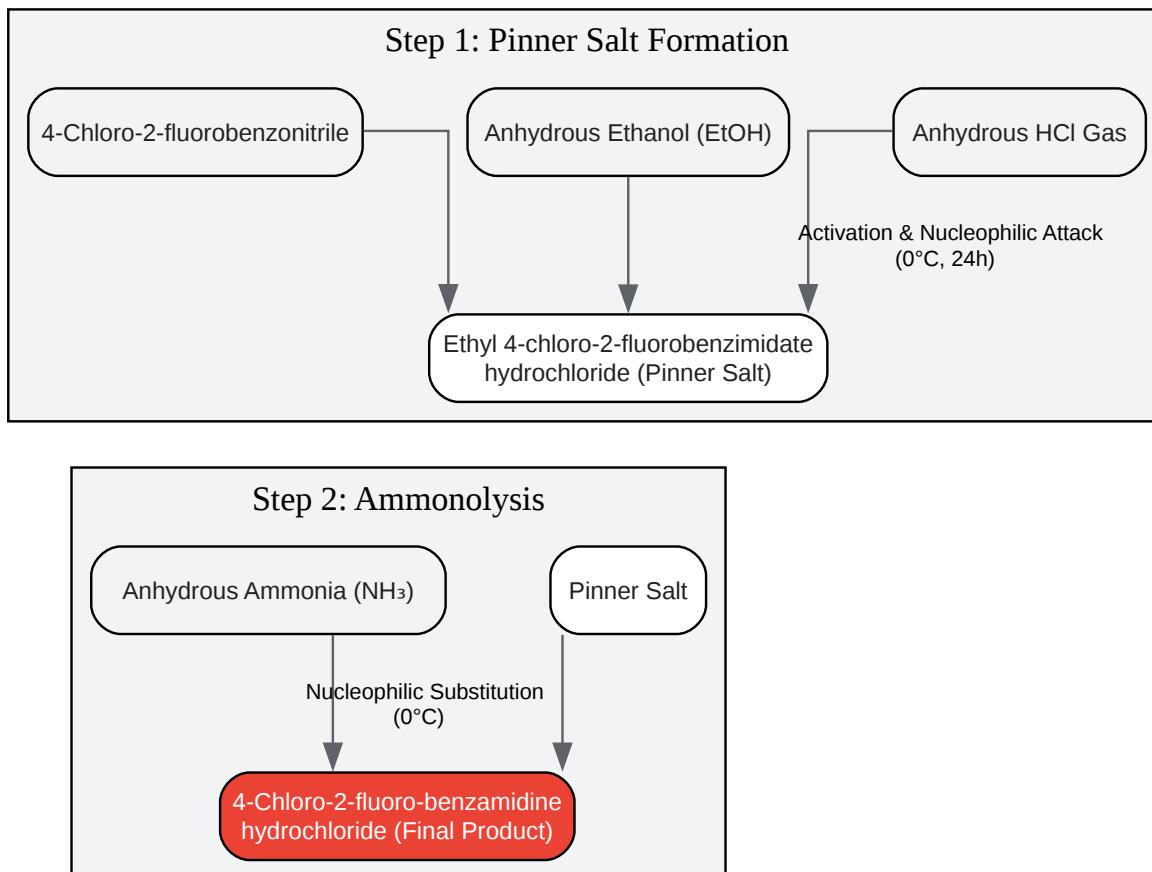
Step 1: Formation of the Ethyl 4-chloro-2-fluorobenzimidate hydrochloride (Pinner Salt)

- **System Preparation:** A three-necked, flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl_2) is charged with 4-chloro-2-fluorobenzonitrile (15.5 g, 0.1 mol) and anhydrous ethanol (60 mL, ~1 mol).
- **Acidification:** The flask is cooled to 0°C in an ice bath. Anhydrous hydrogen chloride (HCl) gas is bubbled through the stirred solution. **Expertise & Experience Insight:** This step must be performed under strictly anhydrous conditions. Any moisture will hydrolyze the intermediate imidate or the final product into the corresponding ethyl ester or benzamide, respectively, which are common impurities.
- **Reaction & Isolation:** Continue bubbling HCl gas until the solution is saturated and a precipitate begins to form. Seal the flask and allow it to stand at 0-4°C for 24 hours. The Pinner salt precipitates as a white solid. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether to remove unreacted starting materials, and dry under vacuum.

Step 2: Ammonolysis to **4-Chloro-2-fluoro-benzamidine hydrochloride**

- **Solution Preparation:** The dried ethyl 4-chloro-2-fluorobenzimidate hydrochloride from Step 1 is suspended in a solution of 150 mL of anhydrous ethanol.
- **Ammonolysis:** The suspension is cooled to 0°C. Anhydrous ammonia (NH_3) gas is bubbled through the mixture with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). **Trustworthiness Insight:** The reaction is complete when the starting imidate spot disappears. This self-validating checkpoint ensures full conversion before proceeding to isolation, maximizing yield.
- **Product Isolation:** Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess ammonia. The resulting solid residue is triturated with diethyl ether, filtered, and dried under vacuum to yield **4-Chloro-2-fluoro-benzamidine hydrochloride** as a yellow crystalline powder.

Synthesis Workflow Diagram



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Caption: Pinner reaction workflow for synthesis.

Quality Control and Analytical Methods

To ensure the suitability of **4-Chloro-2-fluoro-benzamidine hydrochloride** for downstream applications, particularly in GMP-regulated environments, a robust set of analytical controls is mandatory. Each batch must be validated for identity, purity, and strength.

Test	Specification	Method
Appearance	Yellow Crystalline Powder	Visual Inspection
Identity	Conforms to reference spectrum	FT-IR Spectroscopy
Identity & Structure	Conforms to reference spectrum	¹ H NMR, ¹³ C NMR, ¹⁹ F NMR
Purity	≥96.0%	HPLC
Solubility	Soluble in Water, Methanol	Visual Inspection

High-Performance Liquid Chromatography (HPLC) Protocol

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound due to its high resolution and sensitivity for detecting process-related impurities and degradation products.[9][10]

- Instrumentation: HPLC system with UV-Vis Detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). Expertise & Experience Insight: A C18 column is chosen for its excellent retention and separation of moderately polar aromatic compounds like benzamidines.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: Acetonitrile.
- Gradient Program:
 - 0-5 min: 10% B
 - 5-25 min: 10% to 90% B
 - 25-30 min: 90% B

- 30.1-35 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μ L.
- Column Temperature: 30°C.

This method provides a self-validating system where the retention time serves to identify the main peak against a reference standard, while the peak area percentage is used to quantify its purity.

Applications in Drug Discovery and Research

The primary value of **4-Chloro-2-fluoro-benzamidine hydrochloride** lies in its role as a versatile intermediate for constructing more complex bioactive molecules.[\[11\]](#)

Intermediate for Serine Protease Inhibitors

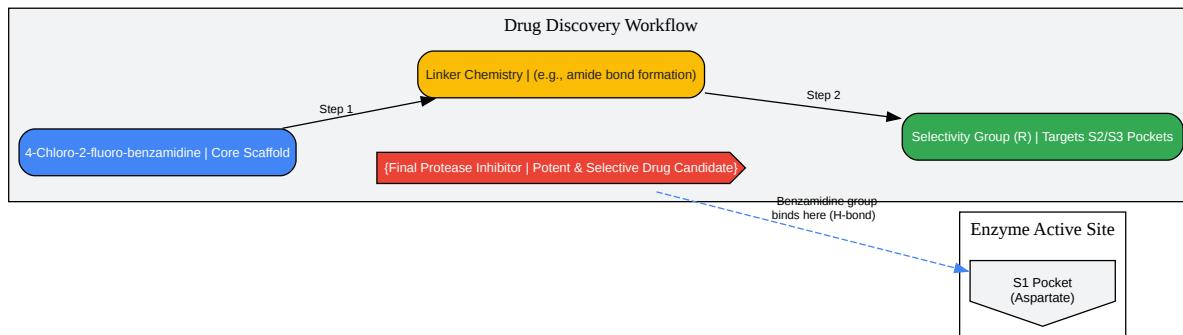
The benzamidine group is a well-established "warhead" or pharmacophore that competitively inhibits serine proteases such as trypsin, thrombin, and plasmin.[\[12\]](#)[\[13\]](#) It achieves this by mimicking the natural arginine or lysine substrates, forming strong ionic and hydrogen bond interactions with the aspartate residue at the bottom of the S1 specificity pocket of the enzyme's active site.[\[5\]](#)

The 4-chloro and 2-fluoro substituents on the phenyl ring are not merely passive decorations. They serve critical functions:

- Modulation of pKa: The electron-withdrawing nature of the halogens lowers the pKa of the amidinium group, influencing its binding affinity.
- Metabolic Stability: The C-F bond is exceptionally strong, and the chlorine atom can block sites of potential oxidative metabolism, thereby improving the pharmacokinetic profile of the final drug candidate.

- **Vector for Further Synthesis:** The substituted ring provides a scaffold for adding other functionalities (R-groups) to achieve selectivity and target different pockets of the enzyme for enhanced potency and specificity.[1]

Conceptual Role as a Building Block



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Caption: Role as a building block for inhibitors.

Handling, Storage, and Safety

- **Handling:** Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is between 0°C and 8°C to ensure long-term stability.[1][2][4]

- Safety: While specific GHS data is limited, related benzamidine compounds may be harmful if swallowed or in contact with skin. A thorough risk assessment should be conducted before use.

Conclusion

4-Chloro-2-fluoro-benzamidine hydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical R&D. Its well-defined physicochemical properties, accessible synthesis route, and critical role as a pharmacophore scaffold make it an invaluable asset. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently integrate this compound into their discovery workflows, paving the way for the development of next-generation targeted therapies.

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